2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely used in various fields of research, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
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Benzimidazole Fungicides
- Field : Agriculture and Medicine
- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Method : They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Results : Due to their particularly outstanding antibacterial properties, they have been effective in controlling plant diseases .
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Benzo- and Naphtho[2,1-b:3,4-b]dithiophene-containing Oligomers
- Field : Material Science
- Application : These oligomers show excellent thermal stability and are used for photovoltaic applications .
- Method : The oligomers are synthesized and characterized. They show excellent thermal stability due to the insertion of the central fused ring system .
- Results : The new oligomers showed hypsochromic shifts in absorption and emission spectra and larger band gaps in thin films. They exhibit sufficient energy offset with respect to C60 to allow for efficient charge transfer in organic solar cells .
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Low-Valent Compounds with Heavy Group-14 Elements
- Field : Chemistry
- Application : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
- Method : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
- Results : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
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Dialkyl Carbonates
- Field : Chemistry
- Application : Dialkyl carbonates are used as fuel additives, solvents and reaction intermediates (i.e. alkylating and carbonylating agents) .
- Method : This review provides an overview regarding the applications of dialkyl carbonates .
- Results : The review puts forward the substantial challenges and opportunities for future research associated with dialkyl carbonates .
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Benzo[1,2,3]dithiazole Compounds
- Field : Materials and Synthetic Chemistry
- Application : Benzo[1,2,3]dithiazole compounds have unique electronic properties and are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .
- Method : The benzodithiazole functionality has been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets .
- Results : These structures are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .
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Conjugated Polymers Based on Benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole)
- Field : Organic Field-Effect Transistors
- Application : These novel conjugated polymers show potential for applications in organic field-effect transistors .
- Method : The polymers were synthesized and characterized. They show excellent thermal stability due to the insertion of the central fused ring system .
- Results : In these novel polymers, PBTBBTa-BT displayed the highest hole mobility of 0.21 cm^2 V^−1 s^−1 .
properties
IUPAC Name |
2-(1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVNJCCBLOXETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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